6-(pyridin-3-yl)-2H-pyran-2-one
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Overview
Description
6-(pyridin-3-yl)-2H-pyran-2-one is a heterocyclic compound that features a pyridine ring fused to a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyridin-3-yl)-2H-pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-acetylpyridine with suitable aldehydes or ketones in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques are employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-(pyridin-3-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxides.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Scientific Research Applications
6-(pyridin-3-yl)-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-(pyridin-3-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: Known for its use as an inhibitor in cancer treatment.
6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones: Noted for their pharmacological activity.
Uniqueness
6-(pyridin-3-yl)-2H-pyran-2-one stands out due to its unique combination of a pyridine and pyranone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
CAS No. |
374700-79-5 |
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Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-pyridin-3-ylpyran-2-one |
InChI |
InChI=1S/C10H7NO2/c12-10-5-1-4-9(13-10)8-3-2-6-11-7-8/h1-7H |
InChI Key |
KVSOUDFOHIENPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC(=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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